N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide
Description
Chemical Structure and Properties
The compound, with CAS 2380033-53-2 and molecular formula C₁₉H₂₂N₂O₃S, features:
- A cyclohex-1-en-1-yl ethyl group (hydrophobic, rigid cyclic structure).
- A 4-(furan-2-yl)thiophen-2-yl methyl substituent (heterocyclic aromatic system with sulfur and oxygen atoms).
- An ethanediamide backbone (hydrogen-bonding capacity). Its molecular weight is 358.5 g/mol, and the Smiles notation is O=C(NCCC1=CCCCC1)C(=O)NCc1cc(-c2ccco2)cs1 .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-18(20-9-8-14-5-2-1-3-6-14)19(23)21-12-16-11-15(13-25-16)17-7-4-10-24-17/h4-5,7,10-11,13H,1-3,6,8-9,12H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZZSHGQYPIODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide typically involves multi-step organic reactions. The initial step often includes the preparation of the cyclohexene derivative, followed by the introduction of the furan and thiophene rings through a series of coupling reactions. The final step involves the formation of the oxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research may explore its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Differences
Backbone Variations
- The target compound’s ethanediamide backbone enables hydrogen bonding, contrasting with the prop-2-enamide in and thioamide in , which may alter metabolic stability and target binding .
- N-{2-(1,3-Benzodioxol-5-yl)...}ethanediamide replaces heterocycles with a benzodioxole ring, increasing aromaticity but reducing sulfur-mediated interactions.
Heterocyclic Substituents
- The furan-thiophen system in the target compound provides dual aromaticity with O and S atoms, enabling π-π stacking and polar interactions. Analog 649712-51-6 retains thiophene but lacks furan, reducing oxygen-based polarity.
Hydrophobic vs. Polar Groups
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a cyclohexene moiety, a furan ring, and a thiophene derivative, has garnered attention for its biological activity and interactions with various molecular targets.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O3S, with a molecular weight of approximately 358.46 g/mol. Its structural arrangement allows for potential interactions with biological targets, making it a subject of interest in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 358.46 g/mol |
| CAS Number | 2380033-53-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cancer progression. Molecular docking studies have indicated favorable interactions with proteins implicated in these processes, highlighting its potential therapeutic applications.
Case Studies
- Anti-inflammatory Activity : In vitro studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound was tested on macrophage cell lines, where it reduced the expression of TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.
- Anticancer Properties : A recent study investigated the compound's cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Results indicated that the compound induced apoptosis in these cells through the activation of caspase pathways, demonstrating its potential as an anticancer agent.
- Neuroprotective Effects : Another study explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings revealed that it could significantly reduce cell death in neuronal cell cultures exposed to oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions, including alkylation and cyclization processes. Industrial production may utilize continuous flow reactors to enhance efficiency and yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
